![molecular formula C12H11FN2O2S B5873850 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide CAS No. 126790-83-8](/img/structure/B5873850.png)
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PF-04971729, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the glycine receptor alpha-3 subunit (GlyRα3), which makes it a promising drug candidate for the treatment of various neurological disorders.
Mécanisme D'action
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide acts as a competitive antagonist of the GlyRα3, which results in the inhibition of inhibitory neurotransmission in the central nervous system. This leads to an increase in excitatory neurotransmission, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the modulation of synaptic transmission, the reduction of pain sensitivity, and the improvement of cognitive function. The compound has also been shown to have a good safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide in lab experiments are its high affinity for the GlyRα3, its ability to modulate synaptic transmission, and its good safety profile. However, some limitations of using this compound in lab experiments include its relatively low potency and selectivity compared to other GlyRα3 antagonists.
Orientations Futures
There are several potential future directions for the research and development of 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide. These include the optimization of its pharmacological properties, such as potency and selectivity, the evaluation of its therapeutic potential in various neurological disorders, and the development of novel drug delivery systems to improve its bioavailability and efficacy.
In conclusion, 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has a high affinity for the GlyRα3 and has been shown to have several biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for its research and development.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide involves a multi-step process that begins with the preparation of 4-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 4-pyridinemethanol to form the key intermediate, which is subsequently coupled with N-methylglycine to yield the final product.
Applications De Recherche Scientifique
4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as chronic pain, anxiety, and schizophrenia. The compound has been shown to have a high affinity for the GlyRα3, which is involved in the regulation of inhibitory neurotransmission in the central nervous system.
Propriétés
IUPAC Name |
4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGSEHAHCXTUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354716 |
Source
|
Record name | Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126790-83-8 |
Source
|
Record name | Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.